Puupehedione

Vue d'ensemble

Description

La puupéhédione est un produit naturel isolé d'éponges marines, en particulier des ordres Dictyoceratida et Verongida . Elle appartient à la famille des composés de la puupéhénone, qui sont connus pour leurs structures complexes et leurs diverses activités biologiques. La puupéhédione a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment ses propriétés antitumorales, antivirales et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale de la puupéhédione implique plusieurs étapes clés, en commençant par la construction de son squelette de base. Une approche courante est la voie de synthèse convergente, où deux synthons sont couplés par des réactions nucléophiles ou électrophile . Une autre approche est la voie de synthèse linéaire, qui implique la cyclisation de la série polyène comme réaction clé .

Par exemple, une voie de synthèse implique l'utilisation d'une réaction de couplage carbonylative de Suzuki pour assembler la cétone arylée α,β-insaturée tétra-substituée compacte, suivie d'une réaction de cyclisation intramoléculaire promue par l'hydroxyde de potassium pour construire le noyau chromanone unique . La synthèse formelle de la puupéhédione peut également être réalisée à partir d'intermédiaires avancés dérivés d'autres composés de type puupéhénone .

Méthodes de production industrielle

Les méthodes de production industrielle de la puupéhédione ne sont pas bien documentées, car elle est principalement synthétisée à des fins de recherche. Les voies de synthèse développées en laboratoire peuvent potentiellement être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions réactionnelles et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions

La puupéhédione subit différents types de réactions chimiques, notamment:

Oxydation: La puupéhédione peut être oxydée pour former différents dérivés, tels que la 15-oxopuupehenol.

Substitution: La puupéhédione peut subir des réactions de substitution pour introduire différents groupes fonctionnels dans sa structure.

Réactifs et conditions courants

Les réactifs et conditions courants utilisés dans les réactions de la puupéhédione comprennent:

Agents oxydants: L'acide méta-chloroperbenzoïque (mCPBA) et le periodate de sodium (NaIO4) sont utilisés pour les réactions d'oxydation.

Agents réducteurs: L'hydrogène gazeux (H2) avec un catalyseur de palladium sur carbone (Pd/C) est utilisé pour les réactions de réduction.

Réactifs de substitution: Différents nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir des réactions de la puupéhédione comprennent:

15-oxopuupehenol: Formé par des réactions d'oxydation.

Puupehenol: Formé par des réactions de réduction.

Halopuupehenones: Formé par des réactions de substitution.

Applications de la recherche scientifique

La puupéhédione a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action exact de la puupéhédione n'est pas entièrement compris. Elle est connue pour exercer ses effets par le biais de différentes cibles moléculaires et voies. Par exemple, la puupéhédione a été montrée pour inhiber la formation de structures tubulaires dans les cellules endothéliales, suggérant un effet antiangiogénique . De plus, la puupéhédione présente une activité antitumorale en induisant l'apoptose dans les cellules cancéreuses . Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires précises et les voies impliquées dans son mécanisme d'action.

Applications De Recherche Scientifique

Biological Activities

Puupehedione exhibits a wide range of biological activities, making it a compound of interest in pharmacological research. The following table summarizes some of the key activities associated with this compound:

Case Studies

Several studies have documented the effects of this compound and its derivatives in various biomedical applications:

- Antitumor Efficacy : A study reported that puupehenone and its derivatives inhibited the growth of multiple cancer cell lines with IC50 values ranging from 0.1 to 15 µg/mL . This suggests potential for development as an anticancer agent.

- Antiangiogenic Activity : In vivo assays using chick chorioallantoic membrane (CAM) demonstrated that certain derivatives of this compound significantly inhibited neovascularization at low doses (30 nmol/CAM) .

- Immunomodulatory Effects : Research indicated that this compound can activate immune responses, enhancing the secretion of interferon-γ from T lymphocytes, which is crucial for anti-tumor immunity .

Future Perspectives

The future applications of this compound are promising, particularly in drug development for cancer therapy and inflammatory diseases. Ongoing research aims to optimize synthesis methods and explore the full spectrum of biological activities. Notably, the development of more efficient synthetic pathways will facilitate extensive studies on the pharmacological properties of this compound.

Mécanisme D'action

The exact mechanism of action of puupehedione is not fully understood. it is known to exert its effects through various molecular targets and pathways. For example, this compound has been shown to inhibit the formation of tubular-like structures in endothelial cells, suggesting an antiangiogenic effect . Additionally, this compound exhibits antitumor activity by inducing apoptosis in cancer cells . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.

Comparaison Avec Des Composés Similaires

La puupéhédione fait partie de la famille des composés de la puupéhénone, qui comprend plusieurs composés similaires, tels que:

Puupehenone: Un autre membre de la famille de la puupéhénone avec des activités biologiques similaires.

15-oxopuupehenol: Un dérivé oxydé de la puupéhédione avec des propriétés biologiques distinctes.

Halopuupehenones: Dérivés halogénés de la puupéhénone avec des activités biologiques uniques.

Comparée à ces composés similaires, la puupéhédione se distingue par ses caractéristiques structurelles uniques et ses activités biologiques spécifiques. Son potentiel en tant qu'agent antitumoral et antiangiogénique en fait un composé précieux pour des recherches et un développement supplémentaires.

Activité Biologique

Puupehedione, a natural compound derived from marine organisms, belongs to the family of puupehenones and exhibits a wide range of biological activities. This article explores its diverse effects, focusing on its antiangiogenic, antitumoral, antioxidant, antimicrobial, immunomodulatory, and antiatherosclerotic properties.

Overview of this compound

This compound is structurally complex, which contributes to its varied biological activities. It has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases.

1. Antiangiogenic Activity

This compound has been identified as an effective antiangiogenic agent. In vitro studies demonstrated that it inhibits the formation of tubular structures in bovine aortic endothelial cells (BAEC) at concentrations as low as 3 µM. This effect is significant as it suggests potential applications in cancer therapy by preventing tumor vascularization.

Comparative Antiangiogenic Effects

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 3 | In vitro study on BAEC |

| 8-Epithis compound | 0.37 | Related compound with stronger activity |

| Isozonarol | <0.30 | Related compound |

In vivo assays using the chick chorioallantoic membrane (CAM) model showed that while this compound did not exhibit significant antiangiogenic effects under certain conditions, related compounds like 8-epithis compound demonstrated potent inhibitory effects on neovascularization at lower doses .

2. Antitumoral Effects

The antitumoral properties of this compound have been documented across various cancer cell lines. Initial studies indicated IC50 values ranging from 0.1 to 10 µg/mL for different tumor types, including human lung and colon cancers.

Summary of Antitumoral Activity

| Cancer Type | IC50 Range (µg/mL) |

|---|---|

| Human Lung Carcinoma | 0.1 - 1 |

| Human Colon Carcinoma | 1 - 10 |

| Murine Leukemia | Not specified |

In particular, the derivative 8-epithis compound has shown promising results in inducing apoptosis in HL-60 leukemia cells, leading to DNA fragmentation and activation of effector caspase-3 . This suggests that this compound and its derivatives could be explored further for leukemia treatment.

3. Antioxidant Activity

This compound exhibits significant antioxidant properties, particularly as an inhibitor of lipoxygenases (LOX). It has been reported to inhibit both 15-LOX and 5-LOX with IC50 values of 0.76 µM and moderate selectivity against other isoforms . This activity is crucial in mitigating oxidative stress-related cellular damage.

4. Antimicrobial Activities

Research indicates that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against Clostridioides difficile highlights its potential as an antibiotic agent . Further studies are necessary to explore its full spectrum of antimicrobial activity.

5. Immunomodulatory Effects

This compound has shown immunomodulatory effects by activating interferon-gamma secretion in T lymphocyte clones. This suggests a role in enhancing immune responses, particularly in cancer immunotherapy contexts .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Kohmoto et al. (1986) : First reported the antitumoral effects of puupehenone across various cell lines.

- Castro et al. : Focused on the antiangiogenic properties and highlighted the efficacy of puupehenone derivatives.

- Recent Research (2023) : Continued exploration into synthetic routes for puupehenone and its derivatives to enhance their bioactivity .

Propriétés

IUPAC Name |

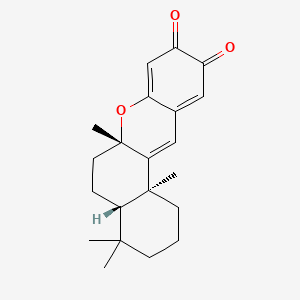

(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFLHSQZFRDPFM-YYWHXJBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164766 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151345-10-7 | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Puupehedinone, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.